DL-Phenylalanine-15N

概要

説明

DL-Phenylalanine-15N is an isotopically labeled form of phenylalanine, an essential amino acid. The "15N" denotes the presence of the nitrogen-15 isotope, which makes it useful in scientific research, particularly in studies involving protein synthesis, metabolic pathways, and enzyme interactions.

準備方法

Synthetic Routes and Reaction Conditions: DL-Phenylalanine-15N can be synthesized through various chemical reactions involving phenylalanine and nitrogen-15 enriched reagents. The process typically involves the incorporation of 15N into the amino acid structure through specific chemical reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using advanced techniques to ensure high purity and isotopic enrichment. The production process is optimized to achieve the desired isotopic composition while maintaining the structural integrity of the amino acid.

化学反応の分析

Types of Reactions: DL-Phenylalanine-15N can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the amino acid for specific research applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions are carefully controlled to ensure the desired outcome and to prevent unwanted side reactions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in research and industrial applications.

科学的研究の応用

Metabolic Studies

DL-Phenylalanine-15N is extensively used in metabolic studies to trace amino acid utilization and metabolic pathways.

- Amino Acid Kinetics : Research has demonstrated that the incorporation of 15N-labeled phenylalanine into proteins allows for precise tracking of amino acid metabolism in vivo. For instance, studies have shown that phenylalanine can be converted to tyrosine, and the rate of this conversion can be assessed using isotopic labeling techniques .

- Protein Turnover : The use of this compound enables researchers to evaluate protein synthesis rates and breakdown in various physiological states. By measuring the enrichment of 15N in plasma and tissues, scientists can determine the fractional rates of protein synthesis (FSR) and protein breakdown (PB) . This methodology is crucial for understanding metabolic disorders and optimizing dietary protein intake.

Nutritional Research

In nutritional studies, this compound serves as a tracer to assess dietary protein requirements and amino acid absorption.

- Dietary Protein Assessment : The compound is employed to evaluate how different protein sources contribute to amino acid pools in the body. For example, studies have utilized this compound to measure the net balance of phenylalanine across various tissues during dietary interventions . This approach helps define optimal protein intake levels for different populations.

- Infant Nutrition : A notable application involves studying the utilization rates of amino acids in infants receiving parenteral nutrition. Research indicated that the retention of 15N in protein pools varied significantly among different amino acids, providing insights into the effectiveness of amino acid formulations for infant nutrition .

Therapeutic Implications

This compound has potential therapeutic applications, particularly concerning conditions like phenylketonuria (PKU).

- Amyloid Formation Studies : In PKU research, DL-Phenylalanine is explored for its role in amyloid fibril formation. Studies indicate that D-phenylalanine can modulate L-phenylalanine aggregation, which may have therapeutic implications for preventing toxic amyloid formation associated with PKU .

Case Studies

Several case studies illustrate the practical applications of this compound:

作用機序

DL-Phenylalanine-15N is compared with other similar compounds, such as L-Phenylalanine-15N and DL-Phenylalanine. The key differences lie in the isotopic composition and the specific applications for which each compound is used. This compound's unique isotopic labeling makes it particularly valuable for research purposes.

類似化合物との比較

L-Phenylalanine-15N

DL-Phenylalanine

Terephthalic acid-2,2'-13C2

Ammonium-15N chloride

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

DL-Phenylalanine-15N is a stable isotope-labeled form of phenylalanine, an essential amino acid that plays a crucial role in various biological processes. This compound is particularly significant in research settings, where it can be used to trace metabolic pathways and understand the dynamics of nitrogen in biological systems. This article explores the biological activity of this compound, focusing on its transport mechanisms, metabolic roles, and implications in clinical research.

Transport Mechanisms

The transport of phenylalanine across the blood-brain barrier (BBB) is critical for its biological activity. Studies have shown that L-phenylalanine transport into the brain is sodium-independent and exhibits both saturable and nonsaturable components. The kinetic constants for L-phenylalanine influx into the parietal cortex were determined to be:

| Parameter | Value |

|---|---|

| Vmax | μmol/s/g |

| Km | μmol/ml |

| KD | ml/s/g |

D-Phenylalanine acts as a competitive inhibitor of L-phenylalanine transport, with a Ki approximately tenfold greater than Km for L-phenylalanine, highlighting the specificity of this transport mechanism .

Metabolic Role

DL-Phenylalanine is a precursor for several neurotransmitters, including norepinephrine and dopamine. It is involved in the synthesis of these neurotransmitters, which are vital for mood regulation and cognitive functions. The mechanism by which DL-phenylalanine exerts its effects includes:

- Norepinephrine Production : DL-Phenylalanine contributes to norepinephrine synthesis, which helps maintain alertness and reduces hunger.

- Dopamine Synthesis : This amino acid also plays a role in dopamine production, impacting mood and motivation .

- Antidepressant Effects : The elevation of norepinephrine and dopamine levels is associated with potential antidepressant effects .

Clinical Implications

Research indicates that phenylalanine may have beneficial effects on vascular function and may be associated with conditions such as chronic kidney disease (CKD). In CKD patients, phenylalanine levels are positively correlated with endothelium-dependent dilatation, suggesting a role in cardiovascular health .

Case Studies and Research Findings

Recent studies utilizing stable isotope labeling have provided insights into the metabolic pathways involving this compound:

- Isotope Labeling Studies : Research has demonstrated that 15N-labeled amino acids can provide valuable data on metabolic scrambling within cells. For instance, experiments using HEK293 cells showed significant incorporation of 15N into proteins, allowing researchers to quantify nitrogen flow in biological systems .

- Nitrogen Fixation : A study highlighted the use of 15N-stable isotope probing to quantify biological nitrogen fixation in soils, showcasing the broader ecological relevance of isotopically labeled compounds like this compound .

特性

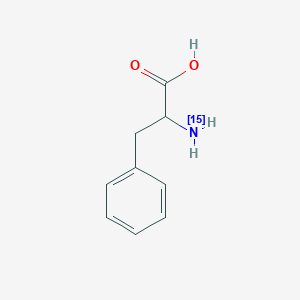

IUPAC Name |

2-(15N)azanyl-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-DETAZLGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514737 | |

| Record name | (~15~N)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81387-53-3 | |

| Record name | (~15~N)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。